molecular formula C28H21P B14390483 2,3,4,5-Tetraphenyl-2H-phosphole CAS No. 89982-91-2

2,3,4,5-Tetraphenyl-2H-phosphole

Cat. No.: B14390483
CAS No.: 89982-91-2
M. Wt: 388.4 g/mol
InChI Key: YMILOSPRFQSUPX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraphenyl-2H-phosphole is an organophosphorus compound with the chemical formula C28H21P. It is a derivative of phosphole, a five-membered heterocycle containing one phosphorus atom. This compound is characterized by the presence of four phenyl groups attached to the 2, 3, 4, and 5 positions of the phosphole ring, making it highly aromatic and stable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraphenyl-2H-phosphole typically involves the reaction of zirconocene dichloride with butyllithium in the presence of 2-butyne, followed by the addition of dichlorophenylphosphine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is cooled to -78°C using a dry ice-acetone bath during the addition of butyllithium and dichlorophenylphosphine. After the reaction is complete, the product is purified by vacuum distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require larger reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetraphenyl-2H-phosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,5-Tetraphenyl-2H-phosphole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetraphenyl-2H-phosphole involves its interaction with molecular targets through its aromatic and phosphorus-containing structure. The phenyl groups provide stability and facilitate interactions with other molecules, while the phosphorus atom can participate in coordination with metals and other elements. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetraphenyl-2H-phosphole is unique due to its combination of aromatic stability and the presence of a reactive phosphorus atom. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

89982-91-2

Molecular Formula

C28H21P

Molecular Weight

388.4 g/mol

IUPAC Name

2,3,4,5-tetraphenyl-2H-phosphole

InChI

InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27H

InChI Key

YMILOSPRFQSUPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=P2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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